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Compound of Interest

Compound Name:
1,4-

Bis(bromodifluoromethyl)benzene

Cat. No.: B1337825 Get Quote

An In-depth Technical Guide to 1,4-
Bis(bromodifluoromethyl)benzene
This technical guide provides a comprehensive overview of the molecular structure, properties,

and proposed synthesis of 1,4-Bis(bromodifluoromethyl)benzene, a fluorinated aromatic

compound of interest to researchers in materials science and pharmaceutical development.

Due to the limited availability of experimental data in peer-reviewed literature, this guide

combines established information with predicted data based on analogous compounds and

spectroscopic principles.

Molecular Structure and Formula
1,4-Bis(bromodifluoromethyl)benzene, also known by its IUPAC name α,α'-Dibromo-

α,α,α',α'-tetrafluoro-p-xylene, is a halogenated derivative of p-xylene. Its chemical structure

consists of a central benzene ring substituted at the para positions with two

bromodifluoromethyl groups.

Molecular Formula: C₈H₄Br₂F₄[1]

Molecular Weight: 335.92 g/mol [1]

CAS Number: 651-12-7[1]
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SMILES: C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br

The presence of both bromine and fluorine atoms on the benzylic carbons imparts unique

chemical properties to the molecule, making it a potential building block in organic synthesis.

Molecular Structure Diagram
Caption: Molecular structure of 1,4-Bis(bromodifluoromethyl)benzene.

Quantitative Data (Predicted)
As experimental crystallographic data is not readily available, the following table summarizes

predicted and known properties of 1,4-Bis(bromodifluoromethyl)benzene and its precursors.
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Property Value Notes

Molecular Formula C₈H₄Br₂F₄
Confirmed from multiple

sources.[1]

Molecular Weight 335.92 g/mol
Calculated based on the

molecular formula.[1]

Appearance
Predicted to be a white to light

yellow solid

Based on the appearance of

similar compounds like 1,4-

bis(bromomethyl)benzene.

Boiling Point Not available

Expected to be higher than

related, non-brominated

analogs due to increased

molecular weight and

intermolecular forces.

Melting Point Not available

Expected to be a crystalline

solid with a defined melting

point.

¹H NMR (Predicted) ~7.5-7.8 ppm (singlet, 4H)

Aromatic protons are expected

to be deshielded by the

electron-withdrawing CF₂Br

groups. A single peak is

expected due to the symmetry

of the molecule.

¹³C NMR (Predicted)
Aromatic: ~125-140 ppm,

CF₂Br: ~110-125 ppm (triplet)

Four signals expected for the

aromatic carbons due to

symmetry. The CF₂Br carbon

signal will be split into a triplet

by the two fluorine atoms.

¹⁹F NMR (Predicted) ~ -50 to -70 ppm (singlet)

The chemical shift is in the

typical range for Ar-CF₂Br

groups. A single peak is

expected as the two CF₂Br

groups are chemically

equivalent.
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Experimental Protocols
Proposed Synthesis: Free-Radical Bromination of 1,4-
Bis(difluoromethyl)benzene
A plausible and direct route to 1,4-Bis(bromodifluoromethyl)benzene is the free-radical

bromination of 1,4-bis(difluoromethyl)benzene. This method is analogous to the well-

established benzylic bromination of alkylbenzenes.

Reaction Scheme:

C₆H₄(CHF₂)₂ + 2 Br₂ --(light/heat)--> C₆H₄(CBrF₂)₂ + 2 HBr

Materials:

1,4-Bis(difluoromethyl)benzene

N-Bromosuccinimide (NBS) or liquid bromine (Br₂)

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide

An inert solvent, such as carbon tetrachloride (CCl₄) or cyclohexane

A light source (e.g., a sunlamp) if using photochemical initiation

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

1,4-bis(difluoromethyl)benzene in the chosen inert solvent.

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

Heat the reaction mixture to reflux. For photochemical initiation, irradiate the flask with a

suitable light source.

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography

(TLC). The reaction is typically complete when the starting material is consumed.
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After completion, cool the reaction mixture to room temperature.

If NBS was used, filter off the succinimide byproduct.

Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any

remaining bromine, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude 1,4-Bis(bromodifluoromethyl)benzene by recrystallization or column

chromatography.

Safety Precautions: Bromine and carbon tetrachloride are toxic and should be handled in a

well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves

and safety glasses, must be worn.

Characterization Methods
The synthesized 1,4-Bis(bromodifluoromethyl)benzene would be characterized using

standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To confirm the substitution pattern on the aromatic ring. A single peak in the

aromatic region would indicate the desired 1,4-disubstitution.

¹³C NMR: To identify the number of unique carbon environments. The characteristic triplet

for the CF₂Br carbon would be a key indicator of successful synthesis.

¹⁹F NMR: To confirm the presence and environment of the fluorine atoms. A single peak

would confirm the symmetrical nature of the product.

Mass Spectrometry (MS):

To determine the molecular weight and isotopic distribution pattern characteristic of a

dibrominated compound. The fragmentation pattern would likely show the loss of bromine
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and CF₂Br radicals.

Infrared (IR) Spectroscopy:

To identify characteristic functional group vibrations, including C-F and C-Br bonds.

Logical Workflow for Synthesis and
Characterization

Synthesis

Characterization

1,4-Bis(difluoromethyl)benzene
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NBS, AIBN, CCl4, Heat/Light

Workup & Purification 1,4-Bis(bromodifluoromethyl)benzene

NMR (1H, 13C, 19F)

Mass Spectrometry
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Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the proposed synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1337825#molecular-structure-and-formula-of-1-4-bis-
bromodifluoromethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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